molecular formula C4H4O3 B076023 5-Hydroxyfuran-2(5H)-one CAS No. 14032-66-7

5-Hydroxyfuran-2(5H)-one

Cat. No.: B076023
CAS No.: 14032-66-7
M. Wt: 100.07 g/mol
InChI Key: DUAZKLYNTLDKQK-UHFFFAOYSA-N
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Description

5-Hydroxyfuran-2(5H)-one, also known as 5-Hydroxy-2(5H)-furanone, is a highly versatile and reactive lactone scaffold of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound serves as a critical precursor and building block for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and novel heterocyclic compounds. Its core research value lies in its bifunctional nature, presenting both a lactone and a hydroxyl group, which allows for diverse chemical transformations such as nucleophilic additions, ring-opening reactions, and serving as a Michael acceptor. Researchers utilize this compound to explore new synthetic methodologies and to construct key intermediates for potential therapeutic agents. Its structural motif is found in various biologically active molecules, making it invaluable for structure-activity relationship (SAR) studies and the development of enzyme inhibitors. The compound's reactivity is often governed by its ability to tautomerize, and its mechanism of action in biological assays, when used as a template, frequently involves interactions with enzymatic active sites through hydrogen bonding and electrophilic interactions. This high-purity reagent is essential for advancing projects in drug discovery, chemical biology, and material science.

Properties

IUPAC Name

2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAZKLYNTLDKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930763
Record name 5-Hydroxyfuran-2(5H)-one
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Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14032-66-7
Record name 5-Hydroxy-2(5H)-furanone
Source CAS Common Chemistry
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Record name 2(5H)-Furanone, 5-hydroxy-
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Record name 5-Hydroxyfuran-2(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(5H)-Furanone, 5-hydroxy
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Record name 5-hydroxy-2,5-dihydrofuran-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the reaction of sulfur ylides with carbonyl compounds. This method includes an intramolecular cyclization of sulfur ylide with a ketonic carbonyl group, followed by a 1,3-hydroxy rearrangement to produce 5-hydroxy-1H-pyrrol-2(5H)-ones . The reaction conditions are typically mild, and the process does not require the use of transition metals.

Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The reaction of sulfur ylides with carbonyl compounds is a straightforward approach that can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyfuran-2(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted furanones and lactones, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Platform for Organic Synthesis

5-Hydroxyfuran-2(5H)-one as a Renewable Resource

This compound can be synthesized on a large scale from furfural through photooxygenation, making it an attractive renewable resource for chemical synthesis. Its polyfunctional nature allows for diverse chemical transformations, enabling the development of complex chiral molecules through organocatalytic methods .

Catalytic Functionalization and Chiral Synthesis

Recent studies have demonstrated that this compound can undergo regioselective and enantioselective catalytic functionalization. For instance, researchers have utilized this compound to synthesize chiral β-lactones via one-pot reactions involving boronic acids and intramolecular Passerini reactions. This approach not only simplifies the synthesis process but also enhances molecular diversity .

Drug Discovery and Pharmaceutical Applications

Antibiotic Properties

Research indicates that derivatives of this compound exhibit promising antibiotic properties. For example, certain substituted furanones have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The solid-phase synthesis of these compounds facilitates high-throughput screening for new pharmaceutical leads .

Cytotoxic Activity

Various derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines. Compounds with specific substitutions have demonstrated selective antiproliferative activity against human breast cancer cells (MCF-7) and colon cancer cells (HCT116). The mechanisms of action include induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds in cancer therapy .

Industrial Applications

C4 Chemical Synthesis

Mechanism of Action

The mechanism of action of 5-Hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 5 allows the compound to form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Hydroxymethyl-2(5H)-furanone
  • Structure : Features a hydroxymethyl (-CH2OH) substituent at C5 instead of a hydroxyl group.
  • Properties : NMR data (1H and 13C) align closely with 5-Hydroxyfuran-2(5H)-one, suggesting similar electronic environments .
  • Applications : Used in natural product synthesis but lacks the same enantioselective catalytic utility as this compound .
5-Substituted Furan-2(3H)-ones (e.g., 5-Benzyl, 5-Allyl)
  • Structure : Substitution at C5 with alkyl/aryl groups and a lactone ring at the 2(3H) position.
  • Properties : The 2(3H)-one configuration reduces ring strain compared to 2(5H)-one derivatives, altering reactivity in cycloaddition reactions .
  • Applications : Primarily explored in [8+2]-cycloadditions, unlike the hydroxylated analog’s role in asymmetric catalysis .
5-Octylfuran-2(5H)-one (Butenolide)
  • Structure : Contains a long alkyl chain (octyl) at C3.
  • Properties : Exhibits antifouling activity but higher acute toxicity in marine organisms compared to this compound .
  • Applications : Used in marine coatings, contrasting with the parent compound’s pharmaceutical applications .
4-Halo-5-Hydroxyfuran-2(5H)-ones
  • Structure : Halogen atoms (e.g., iodine) at C4 and hydroxyl at C4.
  • Applications : Serve as intermediates in drug synthesis, leveraging halogen-directed reactivity .

Biological Activity

5-Hydroxyfuran-2(5H)-one (also known as 5H5F) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various studies and data tables.

Overview of this compound

This compound is a furan derivative that can be synthesized from furfural through oxidation processes. It serves as a versatile platform for the synthesis of various bioactive compounds and has been investigated for its potential in drug development and organic synthesis due to its reactive functional groups.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
F105Staphylococcus aureus8 μg/mL
F105Bacillus subtilis8 μg/mL
Sulfone 26Candida albicansModerate Activity
Various DerivativesGram-positive bacteriaMIC > 64 μg/mL

Research has shown that certain derivatives, such as compound 26 , not only exhibit direct antimicrobial effects but also enhance the efficacy of existing antibiotics like gentamicin against resistant strains of S. aureus . Additionally, these compounds have demonstrated the ability to prevent biofilm formation, which is critical in treating persistent infections .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Compounds derived from this furanone have shown selective cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
DA549 (lung cancer)6.7G2 phase arrest
EA549 (lung cancer)7.7Induction of caspase-independent death
KMCF-7 (breast cancer)11.8Downregulation of survivin
Various Silyl DerivativesHCT116 (colon cancer)>100Induction of apoptosis

The derivatives have been observed to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for further development as anticancer agents . For instance, compound K exhibited significant inhibitory activity against MCF-7 cells with minimal toxicity towards normal cells .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, this compound has been noted for its antioxidant capabilities. The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Case Studies

Case Study: Wound Healing
A study demonstrated that the application of a combination treatment involving gentamicin and sulfone 26 significantly improved wound healing in rat models infected with S. aureus. The treatment not only accelerated bacterial clearance but also enhanced tissue regeneration .

Case Study: Cancer Treatment
In vitro studies on various derivatives have shown promising results in reducing cell viability in multiple cancer lines, including HeLa and SMMC-7721, indicating their potential use in developing new cancer therapies .

Q & A

Q. What role does this compound play in sustainable C4 chemical synthesis?

  • Answer : It serves as a platform chemical for producing maleic acid, γ-butyrolactone, and succinic acid via catalytic cascade reactions. Key steps include (i) oxidative ring-opening and (ii) hydrogenation, leveraging biomass-derived furfural as a feedstock .

Q. What challenges arise in scaling biomass-derived this compound synthesis?

  • Answer :
  • Feedstock variability : Pre-treat biomass (e.g., acid hydrolysis) to standardize furfural content.
  • Catalyst deactivation : Implement fluidized-bed reactors to mitigate coke formation on heterogeneous catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyfuran-2(5H)-one
Reactant of Route 2
5-Hydroxyfuran-2(5H)-one

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